Allyl 4-tert-butylphenyl sulfone
Description
Properties
Molecular Formula |
C13H18O2S |
|---|---|
Molecular Weight |
238.35g/mol |
IUPAC Name |
1-tert-butyl-4-prop-2-enylsulfonylbenzene |
InChI |
InChI=1S/C13H18O2S/c1-5-10-16(14,15)12-8-6-11(7-9-12)13(2,3)4/h5-9H,1,10H2,2-4H3 |
InChI Key |
OBXDDNROUKSLTK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC=C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC=C |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Allyl 4-tert-butylphenyl sulfone serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules. Its reactivity allows for various transformations, including:
- Regioselective Functionalization : The compound can undergo nucleophilic substitution reactions, enabling the selective introduction of functional groups into aromatic systems. For instance, it has been utilized to generate perfluoro-tert-butylated arenes through reactions with arynes, showcasing its ability to facilitate regioselective functionalization due to the unique steric properties of the sulfone group .
- Electrochemical Synthesis : Recent advancements have demonstrated the electrochemical synthesis of allyl sulfones from allyl trifluoroborates. This method presents an environmentally friendly approach to synthesizing sulfones, emphasizing low waste generation and energy efficiency .
Table 1: Summary of Synthetic Applications
Catalytic Processes
The compound has shown promise in catalytic applications, particularly in reactions involving allylic sulfones. For example, it has been involved in diastereoselective reductions, which are crucial for synthesizing chiral molecules. The use of specific catalysts can enhance the efficiency and selectivity of these reactions, making this compound a key player in asymmetric synthesis .
Analytical Chemistry
This compound has been explored as a precursor for developing sensitive probes for nuclear magnetic resonance (NMR) spectroscopy. Its unique structural features allow for improved resolution in detecting complex mixtures, making it valuable for analytical applications . The compound's ability to form stable complexes enhances the detection capabilities of NMR techniques.
Case Study 1: NMR Probes Development
A study demonstrated the use of perfluoro-tert-butyl phenyl sulfone as a source for PFtB anions in synthesizing NMR probes with enhanced resolving power. The regioselectivity observed during the nucleophilic addition to arynes allowed for the development of highly sensitive detection methods applicable in complex analytical scenarios .
Case Study 2: Electrochemical Synthesis
Research highlighted the successful implementation of electrochemical methods to synthesize allyl sulfones efficiently. This approach not only minimized waste but also provided a safer alternative to traditional synthetic routes, showcasing the compound's versatility in modern chemical processes .
Comparison with Similar Compounds
Allyl 4-Chlorophenyl Sulfone
- Structural Differences : The 4-chloro substituent on the aromatic ring introduces electron-withdrawing effects, enhancing the leaving-group ability of the sulfinate ion during allylic substitution reactions.
- Sequential α-alkylation and allylic substitution yield branched products with high regioselectivity, enabled by optimized protonation conditions to prevent isomerization .
- Applications : Key intermediate in multistep syntheses, particularly in constructing complex heterocycles and natural products .
| Property | Allyl 4-tert-Butylphenyl Sulfone | Allyl 4-Chlorophenyl Sulfone |
|---|---|---|
| Aryl Substituent | Electron-donating (tert-butyl) | Electron-withdrawing (Cl) |
| Leaving Group Ability | Moderate | High |
| Reaction Yield | Data not reported | Up to 63% (diallyl product) |
| Catalytic Compatibility | Limited data | Cobalt-photoredox systems |
Allyl Phenyl Sulfone
- Structural Differences : Lacks substituents on the phenyl ring, leading to reduced steric hindrance and electronic modulation compared to tert-butyl or chloro derivatives.
- Reactivity :
- Applications: Precursor in stereocontrolled syntheses of marine eicosanoids (e.g., constanolactone E) .
Allyl Methyl Sulfone (AMSO₂)
- Structural Differences : Features a methyl group directly attached to the sulfonyl moiety, resulting in reduced steric bulk and simpler electronic properties.
- Reactivity and Applications: Odorless metabolite of garlic-derived compounds, contrasting with odor-active sulfoxides like allyl methyl sulfoxide (AMSO) . Limited utility in synthetic chemistry due to poor electrophilicity but studied for anti-cancer properties via VDAC protein interactions, similar to sulindac sulfone .
Bis-Sulfone Disulfide Rebridging Reagents
- Functional Comparison :
- Allyl sulfones exhibit higher water solubility and reactivity in protein disulfide rebridging compared to bis-sulfones, enabling site-selective bioconjugation without side reactions with reducing agents (e.g., TCEP) .
- The tert-butyl group in this compound may enhance hydrophobic interactions in protein binding but reduce solubility in aqueous systems .
Key Research Findings and Trends
- Catalytic Efficiency : Substituents on the aryl ring critically influence catalytic outcomes. Electron-withdrawing groups (e.g., Cl) enhance leaving-group ability, while bulky tert-butyl groups may impede nucleophilic attack but improve thermal stability .
- Bioconjugation : Allyl sulfones outperform maleimide-based reagents in disulfide rebridging due to orthogonal reactivity and stability, though substituent choice affects compatibility with biological systems .
- Anti-Cancer Potential: Sulfone moieties in compounds like sulindac sulfone and AMSO₂ show VDAC-binding activity, suggesting this compound could be explored for similar pharmacological applications .
Physicochemical and Functional Properties
| Parameter | This compound | Allyl Phenyl Sulfone | Allyl 4-Chlorophenyl Sulfone |
|---|---|---|---|
| Solubility | Low (hydrophobic tert-butyl) | Moderate | Moderate |
| Thermal Stability | High | Moderate | Moderate |
| Reactivity in Allylic Substitution | Moderate (steric hindrance) | Low | High |
| Bioconjugation Efficiency | Understudied | N/A | High |
Preparation Methods
Reaction Overview
A groundbreaking method for synthesizing allyl sulfones involves the radical sulfonylation of Morita–Baylis–Hillman (MBH) adducts using thiosulfonates under cesium carbonate (Cs₂CO₃) activation. This approach is particularly advantageous for constructing Allyl 4-tert-butylphenyl sulfone due to its operational simplicity, scalability, and compatibility with diverse substrates.
Mechanism and Key Steps
The reaction proceeds via a radical pathway initiated by Cs₂CO₃ (Figure 2):
-
Homolytic Cleavage : Cs₂CO₃ promotes the homolytic cleavage of the S–S bond in thiosulfonates (R¹SO₂–SR²), generating sulfonyl (R¹SO₂- ) and sulfenyl (R²S- ) radicals.
-
Radical Addition : The sulfonyl radical adds regioselectively to the electron-deficient double bond of the MBH adduct, forming a stabilized carbon-centered radical intermediate.
-
Hydrogen Abstraction : The intermediate abstracts a hydrogen atom from the solvent or thiosulfonate, yielding the allyl sulfone product.
This mechanism avoids transition-metal catalysts, making the process environmentally benign and cost-effective.
Experimental Procedure
-
Reagents :
-
MBH bromide/acetate (1.0 equiv)
-
Thiosulfonate (1.5 equiv)
-
Cs₂CO₃ (1.0 equiv)
-
Acetonitrile (CH₃CN, 0.2 M)
-
-
Steps :
-
Combine MBH adduct, thiosulfonate, and Cs₂CO₃ in CH₃CN.
-
Heat at 80°C for 4 hours under inert atmosphere.
-
Quench with water, extract with ethyl acetate, and purify via flash chromatography.
-
Example :
Reaction of (Z)-methyl 2-(bromomethyl)-3-phenylacrylate with S-phenyl 4-tert-butylbenzenesulfonothioate produces this compound in 91% yield.
Substrate Scope and Yields
| MBH Adduct Type | Thiosulfonate (R¹SO₂–SR²) | Yield (%) |
|---|---|---|
| Aryl-substituted MBH | 4-tert-Butylphenyl | 91 |
| Heteroaryl-substituted | Phenyl | 86 |
| Alkyl-substituted | Methyl | 79 |
Key Observations :
Advantages and Limitations
Advantages :
-
Scalability : Demonstrated for gram-scale synthesis without yield erosion.
-
Stereoselectivity : High E-selectivity (>20:1) in product formation.
-
Functional Group Tolerance : Compatible with esters, halides, and unsaturated alkenes.
Limitations :
-
MBH adducts require pre-functionalization, adding synthetic steps.
-
Polar aprotic solvents (e.g., CH₃CN) are essential for optimal radical stability.
Diastereoselective Allylic Sulfone Reductions
Mechanistic Insights
The reduction involves:
-
Single-Electron Transfer (SET) : SmI₂ donates an electron to the sulfone, forming a radical anion.
-
Double-Bond Migration : The intermediate undergoes conjugation, shifting the double bond position.
-
Protonation : Quenching with aqueous NH₄Cl yields the desulfonylated allylic alcohol with retained stereochemistry.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Yield Range (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Cs₂CO₃ Radical Sulfonylation | 52–91 | High (E > 20:1) | Gram-scale |
| Classical Sulfide Oxidation | N/A | Moderate | Limited |
Notes :
Practical Recommendations
-
Substrate Design : Use electron-deficient MBH adducts to accelerate radical addition.
-
Solvent Optimization : Replace CH₃CN with dimethyl carbonate (DMC) for greener synthesis without yield loss.
-
Purification : Employ silica gel chromatography with hexanes/EtOAc (4:1) to isolate high-purity product .
Q & A
Q. What are the optimal methods for synthesizing Allyl 4-tert-butylphenyl sulfone, and how do reaction conditions influence yield?
this compound can be synthesized via electrochemical sulfonation of allyl trifluoroborates with sulfinates under mild conditions. A scalable approach involves constant-current electrolysis in an undivided cell using graphite electrodes, achieving yields >80% with aromatic sulfinates. Key parameters include solvent polarity (e.g., acetonitrile enhances conductivity), pH control (neutral to slightly acidic), and temperature (25–40°C). Side reactions, such as overoxidation, are mitigated by limiting charge transfer to 2.5 F/mol .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard characterization involves:
- NMR : H and C NMR to confirm allylic protons (δ 5.8–6.2 ppm for vinyl protons) and sulfone group (δ 43–45 ppm for C).
- HRMS : Exact mass analysis (expected [M+H]: 279.12).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) to assess purity (>98%).
- Melting Point : Typically 110–113°C under reduced pressure (0.5 mmHg) .
Advanced Research Questions
Q. How does this compound function as a 1,1-synthon in cobalt-catalyzed allylic substitution?
The sulfone’s ambiphilic reactivity enables sequential α-alkylation and allylic substitution. In cobalt-photoredox systems, the 4-tert-butylphenylsulfonyl group facilitates C–S bond cleavage via single-electron transfer (SET), generating allyl radicals. For example, α-alkylation with Grignard reagents (e.g., MeMgBr) at −78°C followed by photoredox activation (450 nm LED, [Co(acac)]) yields branched products with >90% regioselectivity. The tert-butyl group enhances leaving-group ability by stabilizing the sulfinate anion .
Q. What strategies resolve regioselectivity challenges in nickel-catalyzed cross-coupling of this compound with aryl halides?
Regioselectivity is controlled by ligand design. Bidentate ligands (e.g., 1,2-bis(diphenylphosphino)ethane) favor oxidative addition of aryl halides (e.g., Ar–Br) to Ni(0), while the sulfone’s electron-withdrawing tert-butyl group directs nucleophilic attack to the γ-position. A typical protocol uses NiCl(dppe) (5 mol%), Zn powder (reductant), and DMF at 80°C, achieving >85% yield of β-aryl products .
Q. How do solvent and substituent effects influence the electrophilic addition of bromine to this compound?
In non-polar solvents (e.g., CCl), bromine adds preferentially to the β-position due to conjugation between the sulfone and allyl group, stabilizing the carbocation intermediate. Polar solvents (e.g., DCM) shift selectivity to α-addition via solvolysis. Substituent effects: Electron-withdrawing groups (e.g., tert-butyl) reduce addition rates by 30–50% compared to methyl analogs .
Q. What are the limitations of this compound in electrogenerated base (EGB)-promoted cycloadditions?
While EGB systems (e.g., KOtBu/THF) efficiently generate sulfone-stabilized carbanions, steric hindrance from the tert-butyl group limits reactivity with bulky electrophiles. For example, attempts to form 8-membered rings via α,ω-dienes result in <20% yield due to competing polymerization. Optimization requires low temperatures (−40°C) and slow addition rates .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the sulfone’s stability under basic conditions?
Early studies reported decomposition via β-elimination at pH >10. However, recent work shows stabilization using aprotic bases (e.g., LDA) and rapid quenching (e.g., NHCl sat. solution) to prevent isomerization to vinyl sulfones. Contradictions arise from differences in base strength and reaction time .
Applications in Medicinal Chemistry
Q. How does the tert-butyl sulfone moiety enhance bioactivity in protease inhibitors?
In HCV NS3 protease inhibitors, the tert-butyl group improves binding to the S1 pocket (IC <100 nM) by hydrophobic interactions, while the sulfone enhances metabolic stability (t >6 h in human microsomes). SAR studies show allyl substituents reduce potency (EC >1 μM) due to steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
